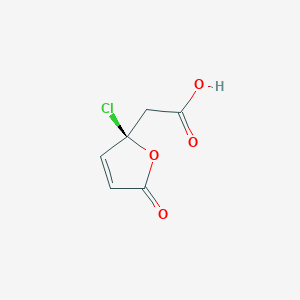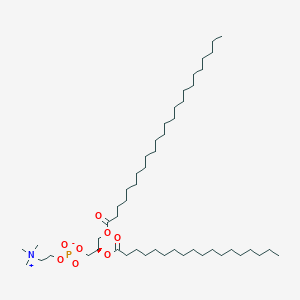
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are tetracosanoyl and octadecanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.
科学的研究の応用
Understanding Lipid Interactions in Cellular Processes
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a specific phospholipid, and understanding its interactions and role in cellular processes is crucial. Phospholipids like these are known to modulate phospholipid metabolism and signal transduction pathways in cellular membranes. A study highlighted that analogues of naturally occurring phospholipids, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine, accumulate in cell membranes and can induce apoptosis or inhibit cancer cell invasion, demonstrating their significance in studying cancer cell behaviors (Van Slambrouck & Steelant, 2014).
Role in Drug Delivery Systems
The use of lipid vesicles, such as liposomes, is significant in drug delivery systems. Phospholipids like 1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine are crucial in forming these vesicles. These vesicles can encapsulate water-soluble enzymes, indicating their potential in various medical and biomedical applications, including enzyme-replacement therapy or as carriers in the blood circulation. The properties of the vesicles, such as enzyme encapsulation efficiencies and vesicle size, can significantly influence their effectiveness in drug delivery (Walde & Ichikawa, 2001).
Insights into Atherosclerosis
Understanding the role of oxidized phospholipids, which may include oxidized forms of 1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, is crucial in the study of atherosclerosis. These phospholipids accumulate in lesions and regulate numerous genes and cellular functions in the vessel wall, impacting both pro-atherogenic and anti-atherogenic processes. Such insights are essential for unraveling the complex pathology of atherosclerosis and developing potential therapeutic strategies (Berliner & Watson, 2005).
特性
製品名 |
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
分子式 |
C50H100NO8P |
分子量 |
874.3 g/mol |
IUPAC名 |
[(2R)-2-octadecanoyloxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |
InChIキー |
GFTINFYKXJTEDX-QSCHNALKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
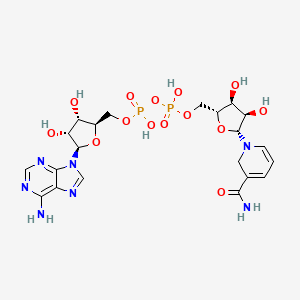

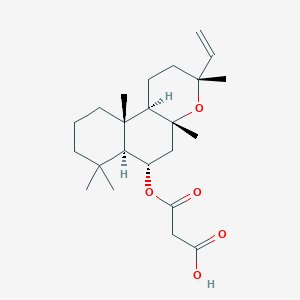

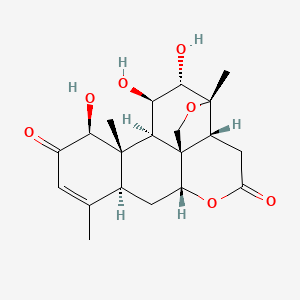

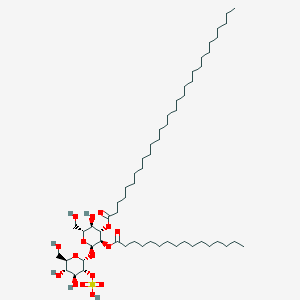
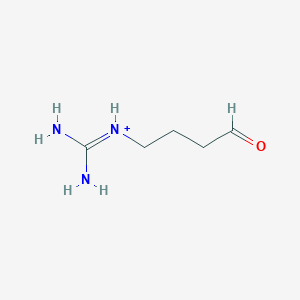

![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)
